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Introduction

(R)-Crinecerfont (also known as NBI-74788 and commercially as CRENESSITY™) is a
potent, selective, and orally bioavailable non-peptide antagonist of the corticotropin-releasing
factor type 1 (CRF1) receptor.[1][2][3] The CRF1 receptor is a critical component of the
hypothalamic-pituitary-adrenal (HPA) axis, the body's primary neuroendocrine system for
managing stress.[4] By blocking the action of corticotropin-releasing factor (CRF) at the
pituitary, crinecerfont reduces the downstream signaling cascade that leads to the production of
adrenocorticotropic hormone (ACTH) and, subsequently, adrenal steroids.[5][6]

This mechanism of action makes (R)-Crinecerfont a valuable tool for investigating stress-
related signaling pathways. Its primary clinical application to date has been in the treatment of
classic congenital adrenal hyperplasia (CAH), a genetic disorder characterized by cortisol
deficiency and consequent HPA axis over-activation.[1][4][7] In CAH, the lack of negative
feedback from cortisol leads to chronically elevated CRF and ACTH, resulting in adrenal
androgen excess.[4] Crinecerfont has demonstrated significant efficacy in reducing elevated
adrenal androgens and allowing for the reduction of supraphysiologic glucocorticoid doses in
both adult and pediatric patients with CAH.[1][2][7]
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Beyond CAH, the role of the CRF/CRF1 pathway in a range of stress-related conditions,
including anxiety, depression, and substance withdrawal, makes crinecerfont a promising
investigational tool for preclinical and clinical research in these areas.[4][8] These application
notes provide an overview of the use of (R)-Crinecerfont to probe the HPA axis, along with
detailed protocols for clinical, preclinical, and in vitro studies.

Mechanism of Action: Modulating the HPA Axis

Under normal physiological or stressful conditions, the hypothalamus releases CRF, which
binds to CRFL1 receptors on the anterior pituitary gland. This binding stimulates the synthesis
and release of ACTH into circulation. ACTH then acts on the adrenal cortex to stimulate the
production and release of cortisol. Cortisol, in turn, exerts negative feedback on both the
hypothalamus and the pituitary to suppress further CRF and ACTH release, thus maintaining
homeostasis.[4]

In conditions of chronic stress or in diseases like CAH, this axis becomes dysregulated. (R)-
Crinecerfont acts by competitively inhibiting the binding of CRF to the CRF1 receptor at the
pituitary, thereby directly reducing ACTH secretion and mitigating the downstream effects of
HPA axis over-activation.[5]
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Figure 1: Mechanism of (R)-Crinecerfont in the HPA Axis.

Data Presentation: Summary of Clinical Trial Results

The efficacy of (R)-Crinecerfont has been extensively studied in the CAHtalyst™ clinical trial
program. The following tables summarize the key quantitative outcomes from the Phase 3
studies in adult and pediatric populations with Classic CAH.

Table 1: Efficacy of (R)-Crinecerfont in Adults with Classic CAH (24-Week Study)[1][2]
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Endpoint

(R)-Crinecerfont
(n=122)

Placebo (n=60) P-value

Mean % Change in
Glucocorticoid Dose

from Baseline

-27.3%

-10.3% <0.001

Patients Achieving a
Physiologic

Glucocorticoid Dose

63%

18% <0.001

Mean Change in
Androstenedione from
Baseline at Week 4
(ng/dL)

-299

+45.5 <0.001

Table 2: Efficacy of (R)-Crinecerfont in Children and Adolescents with Classic CAH (28-Week

Study)[4][7]
. (R)-Crinecerfont
Endpoint Placebo (n=34) P-value
(n=69)

Mean % Change in
Glucocorticoid Dose -18.0% +5.6% <0.001
from Baseline
Mean Change in
Androstenedione from

_ -6.9 +2.5 0.0002
Baseline at Week 4
(nmol/L)
Patients Achieving a
Physiologic 30% 0% N/A

Glucocorticoid Dose

Table 3: Hormonal Reductions in Phase 2 Studies (14-Day Treatment)[9][10]
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Median Percent Reduction

Population Hormone .
from Baseline

Adults (100 mg BID) ACTH -66%
17-Hydroxyprogesterone (17-

y yprog ( 64%
OHP)
Androstenedione -64%
Adolescents (50 mg BID) ACTH -57%
17-Hydroxyprogesterone (17-

ydroxyprog ( 69%
OHP)
Androstenedione -58%

Experimental Protocols
Protocol 1: Clinical Investigation of HPA Axis Modulation
in CAH

This protocol is based on the methodology of the Phase 3 CAHtalyst™ clinical trials.[1][7][11]
[12]

Objective: To evaluate the efficacy of (R)-Crinecerfont in reducing supraphysiologic
glucocorticoid (GC) dosage while maintaining or improving adrenal androgen control in patients
with Classic CAH.

Study Design: Randomized, double-blind, placebo-controlled trial.

Participant Population: Adults (=18 years) or children/adolescents (2-17 years) with a confirmed
diagnosis of classic CAH due to 21-hydroxylase deficiency, on stable but supraphysiologic GC
therapy.

Materials:
e (R)-Crinecerfont capsules (e.g., 50 mg, 100 mg) or oral solution.[13]

e Matching placebo capsules/solution.
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Standard glucocorticoid replacement therapy (e.g., hydrocortisone, prednisone).

Blood collection tubes (EDTA for ACTH; serum separator tubes for steroids).

Centrifuge, freezer (-80°C).

Validated assays for hormone analysis (e.g., LC-MS/MS).[14]
Procedure:

e Screening and Enrollment: Confirm diagnosis and baseline hormone levels (e.g.,
androstenedione, 17-OHP). Ensure participants are on a stable GC regimen.

« Randomization: Randomize participants in a 2:1 ratio to receive (R)-Crinecerfont or
placebo, administered orally twice daily with meals.

e GC Stable Period (Weeks 0-4):
o Maintain the baseline GC dose.

o Collect blood samples at Week 4 (typically in the morning, before the morning GC dose) to
measure androstenedione, 17-OHP, and ACTH. This assesses the direct effect of
crinecerfont on adrenal steroidogenesis.

e GC Dose Reduction and Optimization Period (e.g., Weeks 5-28):

o Initiate a systematic GC dose reduction schedule for all participants. The goal is to titrate
to the lowest possible dose that maintains androgen control.

o Androgen Control Criteria: Androstenedione level should remain <120% of the baseline
value or within the normal reference range.[1][7]

o If androgen control is lost, the GC dose is increased according to a predefined algorithm.

o Collect blood samples at regular intervals (e.g., every 4-8 weeks) to monitor hormone
levels and guide GC dose adjustments.
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e End of Study Assessment: At the end of the treatment period (e.g., Week 24 or 28), assess
the primary and secondary endpoints.

o Primary Endpoint (Example): Percent change in daily GC dose from baseline while
maintaining androgen control.[1]

o Secondary Endpoints (Example): Change in androstenedione from baseline; proportion of
patients achieving a physiologic GC dose.[7]

o Safety Monitoring: Throughout the study, monitor for adverse events, with particular attention
to signs of adrenal insufficiency.
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Figure 2: Clinical Trial Workflow for CAH.

Protocol 2: Preclinical Investigation in a Chronic Stress
Model

This protocol is a representative example based on established Unpredictable Chronic Mild
Stress (UCMS) models.[15]

Objective: To investigate the effect of (R)-Crinecerfont on HPA axis activity and behavioral
outcomes in a mouse model of chronic stress.

Study Design: Vehicle-controlled study in mice subjected to a UCMS paradigm.
Animals: Male C57BL/6 mice (or other appropriate strain).

Materials:

¢ (R)-Crinecerfont.

e Vehicle (e.g., 0.5% methylcellulose in water).

o Equipment for administering stressors (e.g., tilted cages, stroboscope, wet bedding).
» Metabolic cages for fecal sample collection.

o Assay kits for fecal corticosterone metabolite analysis (EIA or ELISA).

o Apparatus for behavioral testing (e.g., elevated plus maze, sucrose preference test).
Procedure:

» Acclimation: Acclimate mice to the housing facility for at least one week.

e UCMS Paradigm (e.g., 4-8 weeks):

o Divide mice into Stress and No-Stress groups.
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o Subject the Stress group to a daily regimen of unpredictable, mild stressors. The
sequence of stressors should be varied to prevent habituation.

o Example Stressors:

Cage tilt (45°).

Damp bedding.

Reversal of light/dark cycle.

Social stress (e.g., housing with a new cage mate).

Restraint stress (e.g., 30 minutes in a restrainer).

o The No-Stress group remains in standard housing conditions.

e Drug Administration:
o Subdivide the Stress and No-Stress groups into Vehicle and Crinecerfont-treated groups.

o Administer (R)-Crinecerfont (e.g., 20 mg/kg) or vehicle daily via oral gavage or
intraperitoneal injection during the final weeks of the UCMS protocol.

o HPA Axis Assessment:

o During the final week, place mice in metabolic cages to collect fecal pellets at defined time
points over a 24-hour period.

o Process fecal samples (e.g., drying, pulverizing, steroid extraction with methanol).

o Analyze corticosterone metabolite levels using a validated enzyme immunoassay to
assess circadian HPA axis activity.

e Behavioral Testing:

o Following the UCMS period, conduct behavioral tests to assess anxiety-like and
depressive-like behaviors.
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o Sucrose Preference Test: Measure the consumption of a sucrose solution versus plain
water as an indicator of anhedonia.

o Elevated Plus Maze: Assess anxiety-like behavior by measuring the time spent in the open
versus closed arms of the maze.

o Data Analysis: Compare corticosterone levels and behavioral outcomes between the four
groups (No-Stress/Vehicle, No-Stress/Crinecerfont, Stress/Vehicle, Stress/Crinecerfont)
using appropriate statistical methods (e.g., ANOVA).

Protocol 3: In Vitro CRF1 Receptor Binding Assay

This protocol is a representative method for determining the binding affinity of (R)-Crinecerfont
for the CRFL1 receptor.[8][16]

Objective: To quantify the inhibitory constant (Ki) of (R)-Crinecerfont at the human CRF1
receptor.

Materials:

o Cell membranes prepared from a cell line stably expressing the human CRF1 receptor (e.g.,
HEK293 or CHO cells).

» Radioligand: [*?°l]-Sauvagine or another suitable high-affinity CRF1 receptor ligand.
e (R)-Crinecerfont (test compound).

» Non-specific binding control: A high concentration of a non-radiolabeled CRF1 receptor
agonist (e.g., human/rat CRF).

e Binding buffer (e.g., 50 mM HEPES, 10 mM MgClz, 2 mM EGTA, 0.1% BSA, pH 7.4).
» 96-well plates.
o Glass fiber filters (e.g., Whatman GF/C).

o Cell harvester.
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 Scintillation counter and scintillation fluid.
Procedure:
o Plate Setup:
o Total Binding Wells: Add radioligand and binding buffer.

o Non-Specific Binding (NSB) Wells: Add radioligand, binding buffer, and a saturating
concentration of the non-labeled agonist.

o Test Compound Wells: Add radioligand, binding buffer, and varying concentrations of (R)-
Crinecerfont (e.g., 10711 M to 10—> M).

e Assay Incubation:

o Add the CRF1 receptor-expressing cell membranes to all wells to initiate the binding
reaction.

o Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time
to reach equilibrium (e.g., 60-120 minutes).

e Termination and Harvesting:

o Terminate the binding reaction by rapid filtration using a cell harvester. The contents of
each well are aspirated through glass fiber filters, which trap the membranes with bound
radioligand.

o Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
e Quantification:

o Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity
using a scintillation counter.

o Data Analysis:
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o Calculate the specific binding by subtracting the non-specific binding counts from the total
binding counts.

o Plot the percentage of specific binding against the logarithm of the (R)-Crinecerfont
concentration.

o Fit the data to a one-site competition model using non-linear regression analysis to
determine the ICso (the concentration of crinecerfont that inhibits 50% of specific
radioligand binding).

o Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = 1Cso / (1 +
[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation
constant.

Prepare Reagents
(Membranes, Radioligand, Crinecerfont)

Set up 96-well Plate

(Total, NSB, Test Compound Wells)

Add Membranes & Incubate
(Allow binding to reach equilibrium)

'
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Figure 3: In Vitro Receptor Binding Assay Workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14 /14 Tech Support


https://cdn.clinicaltrials.gov/large-docs/51/NCT04806451/Prot_000.pdf
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/Method_of_analysis_for_testosterone_androstenedione_and_17_hydroxy_progesterone_from_human_plasma_30203b488b/Method-of-analysis-for-testosterone-androstenedione-and-17-hydroxy-progesterone-from-human-plasma.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4692768/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4692768/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4692768/
https://apac.eurofinsdiscovery.com/catalog/1467
https://www.benchchem.com/product/b1669616#using-r-crinecerfont-to-investigate-stress-related-signaling-pathways
https://www.benchchem.com/product/b1669616#using-r-crinecerfont-to-investigate-stress-related-signaling-pathways
https://www.benchchem.com/product/b1669616#using-r-crinecerfont-to-investigate-stress-related-signaling-pathways
https://www.benchchem.com/product/b1669616#using-r-crinecerfont-to-investigate-stress-related-signaling-pathways
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1669616?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

